molecular formula C8H12O B14316411 3-Methylhept-2-en-6-yn-1-ol CAS No. 106131-45-7

3-Methylhept-2-en-6-yn-1-ol

Cat. No.: B14316411
CAS No.: 106131-45-7
M. Wt: 124.18 g/mol
InChI Key: UHUIGQPIQSZMCC-UHFFFAOYSA-N
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Description

3-Methylhept-2-en-6-yn-1-ol is an organic compound characterized by the presence of a triple bond (alkyne), a double bond (alkene), and a hydroxyl group (alcohol). This compound is part of the family of unsaturated alcohols and is known for its unique structure, which allows it to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylhept-2-en-6-yn-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-methylhept-2-en-6-yn-1-yl magnesium bromide with formaldehyde, followed by hydrolysis, yields the desired alcohol. Another method involves the hydration of 3-methylhept-2-en-6-yne under acidic conditions to form the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydration of the corresponding alkyne. This process is carried out in the presence of a catalyst such as mercuric sulfate in an acidic medium. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-Methylhept-2-en-6-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The alkyne and alkene groups can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methylhept-2-en-6-yn-1-one or 3-methylhept-2-en-6-yn-1-al.

    Reduction: Formation of 3-methylheptane.

    Substitution: Formation of 3-methylhept-2-en-6-yn-1-chloride or 3-methylhept-2-en-6-yn-1-bromide.

Scientific Research Applications

3-Methylhept-2-en-6-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Employed in the production of specialty chemicals and as a building block for various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    3-Methylhept-2-en-6-yne: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    3-Methylhept-2-en-6-yn-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    3-Methylhept-2-en-6-yn-1-chloride: Contains a chlorine atom instead of a hydroxyl group, making it useful in different substitution reactions.

Uniqueness

3-Methylhept-2-en-6-yn-1-ol is unique due to the presence of both alkyne and alkene groups along with a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

106131-45-7

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

3-methylhept-2-en-6-yn-1-ol

InChI

InChI=1S/C8H12O/c1-3-4-5-8(2)6-7-9/h1,6,9H,4-5,7H2,2H3

InChI Key

UHUIGQPIQSZMCC-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CCC#C

Origin of Product

United States

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